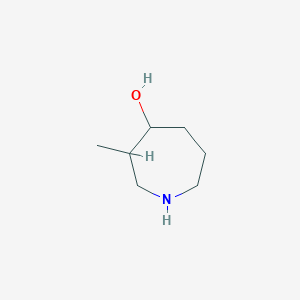

3-Methylazepan-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-methylazepan-4-ol |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-2-3-7(6)9/h6-9H,2-5H2,1H3 |

InChI Key |

NARICJFPDYCNRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCCC1O |

Origin of Product |

United States |

Foundational & Exploratory

3-Methylazepan-4-ol chemical structure and properties

Topic: 3-Methylazepan-4-ol Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Architecture, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (CAS: 1536267-18-1) represents a high-value, chiral heterocyclic scaffold within the azepane (hexamethyleneimine) class. Characterized by a seven-membered nitrogenous ring with vicinal stereocenters at the C3 and C4 positions, this molecule serves as a critical pharmacophore in the development of protease inhibitors, GPCR ligands, and monoamine transporter modulators.

Unlike its six-membered piperidine analogues, the azepane ring introduces unique conformational flexibility, allowing the 3-methyl and 4-hydroxyl substituents to adopt distinct spatial orientations that are often critical for "induced fit" binding mechanisms in enzyme pockets. This guide provides a comprehensive analysis of its physicochemical profile, stereoselective synthesis, and application in modern drug discovery.

Structural Architecture & Stereochemistry

Molecular Connectivity

The core structure consists of a saturated seven-membered azepane ring.

-

Position 1 (N): Secondary amine (basic center).

-

Position 3: Methyl substitution (hydrophobic anchor).

-

Position 4: Hydroxyl substitution (H-bond donor/acceptor).

Stereochemical Complexity

The presence of chiral centers at C3 and C4 generates four possible stereoisomers (two enantiomeric pairs). The relative configuration (cis vs. trans) significantly impacts the thermodynamic stability and biological activity.

-

Trans-Isomer: The methyl and hydroxyl groups are on opposite faces of the ring. Typically thermodynamically favored in sterically unconstrained environments.

-

Cis-Isomer: Substituents reside on the same face, potentially allowing for intramolecular hydrogen bonding between the C4-OH and the C3-Me (via weak CH···O interactions) or the N1 lone pair, depending on the ring conformer.

Conformational Landscape

Azepanes lack the rigid chair conformation of cyclohexane. Instead, they exist in a dynamic equilibrium of twist-chair and twist-boat conformers.

-

Implication: The 3-methyl group often occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes, directing the vector of the C4-hydroxyl group.

Physicochemical Profile

The following data aggregates experimental values for the HCl salt (common stable form) and calculated descriptors for the free base.

| Property | Value / Descriptor | Context |

| Molecular Formula | C₇H₁₅NO | Free Base |

| Molecular Weight | 129.20 g/mol | Free Base |

| CAS Number | 1536267-18-1 | Free Base |

| CAS Number | 1823315-42-9 | Hydrochloride Salt |

| pKa (Calc.) | 10.2 ± 0.5 | Basic Secondary Amine |

| LogP (Calc.) | 0.52 | Lipophilicity (Moderate) |

| TPSA | 32.3 Ų | Polar Surface Area |

| H-Bond Donors | 2 | (NH, OH) |

| H-Bond Acceptors | 2 | (N, O) |

| Solubility | High in H₂O, MeOH, DMSO | Polar nature of amine/alcohol |

Synthetic Methodologies

Synthesis of this compound requires strategies that control both ring size and stereochemistry. Two primary routes are established in the literature: Ring Expansion (Classical) and Ring-Closing Metathesis (Modern).

Route A: Schmidt/Beckmann Ring Expansion (Scale-Up Preferred)

This route utilizes readily available 2-methylcyclohexanone. The reaction proceeds via the insertion of a nitrogen atom into the ketone, yielding a caprolactam intermediate which is subsequently reduced.

-

Step 1: Reaction of 2-methylcyclohexanone with Hydrazoic acid (Schmidt) or Hydroxylamine (Beckmann).

-

Regioselectivity: Migration of the more substituted carbon is preferred, but mixtures of 3-methyl and 7-methyl azepan-2-ones often result.

-

Step 2: Separation of isomers.

-

Step 3: Reduction of the lactam (e.g., LiAlH₄) to the amine.[1]

-

Step 4: Late-stage oxidation/hydroxylation to install the C4-OH (if not present in precursor).

Route B: De Novo Synthesis via RCM (Stereocontrol Preferred)

For high stereochemical purity, constructing the ring from acyclic precursors using Ring-Closing Metathesis (RCM) is superior.

-

Precursor Assembly: Coupling of an allylamine with a chiral homoallylic alcohol derivative.

-

RCM: Grubbs II catalyst effects the ring closure to form a tetrahydroazepine.

-

Functionalization: Hydroboration-oxidation of the resulting alkene installs the hydroxyl group. Note: Hydroboration is highly sensitive to the 3-methyl steric bulk, often yielding high diastereoselectivity.

Visualization: Synthetic Workflow

Figure 1: Classical Ring Expansion Route. Note: Direct synthesis of the 4-hydroxy derivative often requires starting with 4-protected-hydroxy-2-methylcyclohexanone to avoid late-stage C-H oxidation issues.

Experimental Protocol: Hydroboration Route

Adapted from diastereoselective protocols for substituted azepanes.

Objective: Synthesis of trans-3-methylazepan-4-ol from 3-methyl-2,3,6,7-tetrahydro-1H-azepine.

-

Reagents:

-

Substrate: N-Boc-3-methyl-tetrahydroazepine (1.0 eq)

-

Borane-THF complex (1.0 M, 1.5 eq)

-

NaOH (3M), H₂O₂ (30%)

-

-

Procedure:

-

Hydroboration: Cool the substrate in dry THF to 0°C. Add BH₃·THF dropwise under Argon. Stir at RT for 2 hours. The methyl group at C3 directs the boron attack to the less hindered face (anti-Markovnikov addition).

-

Oxidation: Cool to 0°C. Cautiously add NaOH followed by H₂O₂. Stir for 1 hour.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) to yield the free amine salt.

-

-

Validation:

-

¹H NMR: Look for the H4 carbinol proton (multiplet, ~3.8 ppm) and the C3-methyl doublet (~0.9 ppm).

-

MS: [M+H]⁺ = 130.2.

-

Medicinal Chemistry Applications

Scaffold Utility

The this compound core is a bioisostere for substituted piperidines and pyrrolidines, offering:

-

Expanded Hydrophobic Surface: The C3-methyl group can fill hydrophobic pockets (e.g., S1' sites in proteases) that are inaccessible to unsubstituted azepanes.

-

Vector Positioning: The 7-membered ring alters the bond vectors of the N-substituent relative to the C4-hydroxyl, potentially improving selectivity between homologous receptors (e.g., Dopamine D2 vs D4).

Target Classes

-

Monoamine Transporters: N-benzylated derivatives of azepan-4-ol have shown potency against NET and DAT transporters. The 3-methyl group enhances metabolic stability by blocking alpha-hydroxylation.

-

Glycosidase Inhibitors: Polyhydroxylated azepanes are transition-state mimics for glycosidases. The 3-methyl analogue serves as a hydrophobic probe to map the enzyme active site tolerance.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's distinct regions.

References

-

Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Beilstein J. Org. Chem. (2017).[2][3][4]

-

Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (2025).[1]

-

Azepan-4-ol Hydrochloride Product Data. PubChem Compound Summary.

-

Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Science (2011).

-

Synthesis of Substituted Azepanes Using Organolithium Chemistry. White Rose eTheses Online (2018).

Sources

Technical Deep Dive: 3-Substituted Azepan-4-ol Derivatives

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Synthesis, Stereochemical Control, and Pharmacological Utility

Executive Summary: The Azepane Privilege

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique conformational profile distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) congeners. Specifically, 3-substituted azepan-4-ol derivatives occupy a critical chemical space. They serve as the core pharmacophore for high-affinity ligands targeting proteases (e.g., Cathepsin K), kinases (e.g., Protein Kinase C), and G-protein coupled receptors (GPCRs).

This guide moves beyond generic descriptions to focus on the synthetic causality —how to construct the 7-membered ring while strictly controlling the relative stereochemistry between the C3-substituent and the C4-hydroxyl group.

Structural Logic & Pharmacophore Mapping

The 3-substituted azepan-4-ol core is rarely a passive linker; it is often a transition-state mimic.

-

Conformational Flexibility: Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. Substituents at C3 and C4 stabilize specific conformers, reducing the entropic penalty upon receptor binding.

-

The 3,4-Motif: The relationship between the C3-substituent (often an amine or amide) and the C4-hydroxyl is pivotal.

-

Trans-configuration: Mimics the peptide bond hydrolysis transition state (crucial for aspartic protease inhibitors like Balanol).

-

Cis-configuration: Often utilized in glycosidase inhibitors or specific GPCR antagonists.

-

Visualization: Pharmacological Interactions

The following diagram illustrates the interaction logic of the azepane scaffold within a protease active site (e.g., Cathepsin K), highlighting the role of the 3,4-substitution pattern.

Figure 1: Pharmacophore mapping of 3-substituted azepan-4-ol derivatives within a protease active site.

Synthetic Methodologies: The "Build vs. Expand" Dilemma

Constructing the 3-substituted azepan-4-ol core generally follows two distinct strategic disconnections: Ring-Closing Metathesis (RCM) or Ring Expansion .

Strategy A: Ring-Closing Metathesis (The Modern Standard)

RCM allows for the rapid assembly of the 7-membered ring from acyclic diene precursors. This is the preferred route for generating diverse analogs because stereochemistry can be established before cyclization in the acyclic precursor.

-

Mechanism: A diallyl amine derivative undergoes RCM using a Grubbs catalyst (I or II) to form an azepine (double bond present), which is subsequently functionalized.

-

Advantage: High tolerance for functional groups.

-

Limitation: Requires expensive Ru-catalysts; formation of dimeric byproducts at high concentrations.

Strategy B: Ring Expansion (The Classical Route)

This involves expanding a chiral cyclohexanone or piperidine derivative using diazomethane or similar carbenoid equivalents.

-

Mechanism: Tiffeneau-Demjanov rearrangement or Beckmann rearrangement.

-

Advantage: Uses inexpensive starting materials (chiral pool amino acids or sugars).

-

Limitation: Regioselectivity issues (which side of the ketone does the methylene insert?) can lead to isomeric mixtures.

Detailed Experimental Protocol: Stereoselective Synthesis

Note: This protocol synthesizes a trans-3-amino-azepan-4-ol core, a key intermediate for Balanol-like inhibitors. It utilizes a self-validating RCM approach.

Phase 1: Precursor Assembly & RCM

Objective: Cyclize the acyclic diene to form the unsaturated azepine ring.

-

Substrate Preparation: Begin with N-Boc-allylamine. Alkylate with 4-bromo-1-butene to generate the N-Boc-diallylamine derivative.

-

RCM Reaction:

-

Dissolve the diene (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M concentration—Critical: High dilution prevents dimerization).

-

Add Grubbs II catalyst (2-5 mol%).

-

Reflux for 12–24 hours under Argon.

-

Validation: Monitor by TLC (disappearance of starting material) and ¹H NMR (shift of olefinic protons).

-

Result: 2,3,4,7-tetrahydro-1H-azepine derivative.

-

Phase 2: Epoxidation & Ring Opening (The Stereochemical Key)

Objective: Install the 3,4-functionality with trans stereochemistry.

-

Epoxidation: Treat the azepine with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C.

-

Causality: The bulky N-Boc group directs the epoxidation to the anti face, though selectivity varies.

-

-

Regioselective Opening:

-

React the epoxide with sodium azide (NaN₃) and NH₄Cl in aqueous ethanol or DMF at 60-80°C.

-

Mechanistic Insight: Azide attacks the epoxide in a trans-diaxial manner. Regioselectivity (C3 vs C4 attack) is governed by the electronic and steric environment of the N-protecting group.

-

Result:trans-3-azido-azepan-4-ol.

-

-

Reduction: Hydrogenation (H₂, Pd/C) reduces the azide to the amine.

Phase 3: Alternative Route - Ketone Reduction

If starting from 3-substituted azepan-4-one :

-

Cis-Selective Reduction: Use L-Selectride at -78°C. The bulky hydride attacks from the less hindered face (usually trans to the C3 substituent), forcing the hydroxyl to be cis to the C3 group.

-

Trans-Selective Reduction: Use NaBH₄ in MeOH at 0°C. This thermodynamically controlled reduction typically favors the trans isomer (equatorial alcohol).

Workflow Visualization

The following diagram details the decision tree for synthesis, ensuring the correct stereochemical outcome.

Figure 2: Synthetic decision tree for stereoselective azepan-4-ol construction.

Comparative Data: Stereoselectivity in Reduction

The following table summarizes the expected stereochemical outcomes when reducing 3-substituted azepan-4-ones, a critical step for researchers optimizing lead compounds.

| Reducing Agent | Conditions | Major Isomer (Relative to C3) | Selectivity (dr) | Mechanism |

| NaBH₄ | MeOH, 0°C | Trans (Equatorial OH) | ~3:1 to 10:1 | Small hydride attacks from axial face; thermodynamic control. |

| L-Selectride | THF, -78°C | Cis (Axial OH) | >20:1 | Steric bulk forces attack from less hindered face; kinetic control. |

| Zn(BH₄)₂ | Et₂O, -20°C | Trans (Chelation Control) | Variable | Chelation between C3-heteroatom and ketone oxygen directs hydride. |

Applications in Drug Discovery[1][2][3][4]

Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors containing the azepan-4-one or azepan-4-ol scaffold have shown high potency.

-

Mechanism:[1][2] The azepane ring spans the S1'-S2 subsites of the enzyme.

-

Key Interaction: The C4-hydroxyl (or ketone hydrate) interacts with the active site cysteine (Cys25) or stabilizes the transition state water molecule.

-

Reference: The 3-amino-azepan-4-one scaffold is often reduced to the alcohol to improve metabolic stability while maintaining H-bond capability [1].

Case Study: Balanol Analogs

Balanol is a fungal metabolite and a potent inhibitor of Protein Kinase C (PKC).

-

Structure: It features a trans-3-amido-4-hydroxyhexahydroazepine core.

-

Significance: Synthetic analogs retaining this specific 3,4-trans azepane core demonstrate that the 7-membered ring is essential for orienting the benzoyl groups into the ATP-binding pocket of the kinase [2].

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Source: Organic Letters (ACS Publications) URL:[Link]

-

Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes. Source: PMC (National Institutes of Health) URL:[Link]

-

A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Source: ResearchGate URL:[1][3][4][Link]

Sources

Navigating the Azepane Scaffold: A Technical Guide to 3-Methylazepan-4-ol for Drug Discovery

For Immediate Release

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the myriad of scaffolds available, saturated heterocycles, particularly those containing a seven-membered azepane ring, offer a unique combination of three-dimensional complexity and conformational flexibility. This guide provides an in-depth technical overview of 3-Methylazepan-4-ol, a key intermediate whose stereoisomeric forms are of increasing interest to researchers and drug development professionals. We will delve into its chemical identity, commercial availability, synthetic pathways, and its emerging applications as a valuable component in the design of novel therapeutics.

Chemical Identity and Stereoisomerism: Unraveling the Complexity

This compound is a saturated heterocyclic alcohol built upon the azepane core. The presence of two stereocenters at positions 3 and 4 gives rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). These stereoisomers can be grouped into two diastereomeric pairs: cis (where the methyl and hydroxyl groups are on the same face of the ring) and trans (where they are on opposite faces).

The precise stereochemistry of this compound is crucial as it significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. As is often the case in medicinal chemistry, different stereoisomers can exhibit vastly different pharmacological profiles.

While a generic CAS number for this compound is not consistently reported, the hydrochloride salt is commercially available under CAS number 1823315-42-9 .[1] However, it is imperative for researchers to verify the stereochemical identity of the commercially sourced material, as it is often supplied as a mixture of stereoisomers. To date, dedicated CAS numbers for the individual stereoisomers of this compound are not widely documented in public databases, underscoring the need for careful analytical characterization upon acquisition. For comparison, the closely related piperidine analogs have been assigned specific CAS numbers for their stereoisomers, such as (3S,4R)-3-methylpiperidin-4-ol hydrochloride (CAS 2387568-46-7) and (3S,4S)-3-Methylpiperidin-4-OL hydrochloride (CAS 2434625-33-7).[2][3]

Commercial Availability: Sourcing the Building Block

This compound is accessible to the research community, primarily in the form of its hydrochloride salt. A number of chemical suppliers list "this compound hydrochloride" with the CAS number 1823315-42-9.[1]

Table 1: Commercial Availability of this compound Hydrochloride

| Product Name | CAS Number | Form | Purity | Typical Suppliers |

| This compound hydrochloride | 1823315-42-9 | Solid | ≥95% | Various fine chemical suppliers |

It is important to note that the product is typically sold for research and development purposes only. Researchers should always consult the supplier's certificate of analysis to confirm the identity and purity of the purchased material. Given the potential for stereoisomeric mixtures, in-house analytical confirmation (e.g., via NMR spectroscopy and chiral chromatography) is a recommended best practice before proceeding with synthetic campaigns.

Synthetic Strategies: Accessing the Azepane Core

The synthesis of substituted azepanes like this compound can be a challenging endeavor due to the entropic penalty associated with forming a seven-membered ring. However, several synthetic strategies can be employed to access this valuable scaffold. While specific literature detailing the synthesis of this compound is not abundant, general methods for the synthesis of substituted azepanes can be adapted.

A common and effective approach involves the stereoselective reduction of a corresponding 3-methylazepan-4-one precursor. The stereochemical outcome of the reduction (i.e., the formation of the cis or trans diastereomer) can often be controlled by the choice of reducing agent and reaction conditions.

Below is a generalized, step-by-step protocol for a potential synthetic route.

Experimental Protocol: Stereoselective Reduction of 3-Methylazepan-4-one

Objective: To synthesize cis- and trans-3-Methylazepan-4-ol via the reduction of 3-methylazepan-4-one.

Materials:

-

N-protected 3-methylazepan-4-one

-

Reducing agent (e.g., Sodium borohydride for potential cis-selectivity, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for potential trans-selectivity)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

-

Quenching agent (e.g., Water, dilute acid)

-

Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

-

Purification system (e.g., Flash column chromatography)

Methodology:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-methylazepan-4-one in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. This helps to control the exothermicity of the reaction and can enhance stereoselectivity.

-

Addition of Reducing Agent: Slowly add the chosen reducing agent to the stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at low temperature.

-

Work-up: Allow the reaction mixture to warm to room temperature. If necessary, adjust the pH. Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system to separate the cis and trans diastereomers.

-

Characterization: Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and determine the diastereomeric ratio. Chiral HPLC or SFC can be employed to separate and quantify the enantiomers if a racemic starting material was used.

Causality Behind Experimental Choices:

-

N-Protection: The nitrogen atom of the azepane ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions and to improve the solubility and handling of the intermediates.

-

Choice of Reducing Agent: The stereochemical outcome of the ketone reduction is influenced by the steric bulk of the reducing agent and the substrate. Less hindered reducing agents like sodium borohydride often favor attack from the less sterically hindered face of the carbonyl, potentially leading to the cis-diastereomer. Conversely, bulkier reagents like L-Selectride® are more sensitive to steric hindrance and may preferentially attack from the more accessible face, leading to the trans-diastereomer. The actual outcome will depend on the specific conformation of the azepane ring.

-

Low Temperature: Performing the reaction at low temperatures minimizes side reactions and can increase the diastereoselectivity of the reduction by favoring the transition state with the lowest activation energy.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Innovation

Saturated heterocyclic building blocks are integral to modern medicinal chemistry, offering a means to escape "flatland" and explore three-dimensional chemical space. The azepane scaffold, in particular, provides a larger and more flexible ring system compared to the more commonly used piperidine and pyrrolidine rings. This increased conformational freedom can be advantageous for optimizing ligand-receptor interactions.

This compound serves as a versatile building block, allowing for the introduction of diverse functionality at both the nitrogen and hydroxyl groups. This enables the rapid generation of libraries of compounds for screening against various biological targets. The methyl group at the 3-position provides a valuable steric and electronic handle to probe the binding pocket of a target protein.

While specific examples of marketed drugs containing the this compound scaffold are not readily apparent, the broader class of substituted azepanes has been explored in various therapeutic areas. The strategic incorporation of such building blocks can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development. The use of building blocks in medicinal chemistry is a key strategy for the efficient discovery of new drug candidates.[][5]

The acquisition and utilization of novel building blocks, such as the stereoisomers of this compound, can provide a competitive advantage in the quest for new medicines.[5]

Caption: Drug discovery workflow with this compound.

Conclusion and Future Outlook

This compound represents a valuable and increasingly accessible building block for medicinal chemists seeking to introduce novel three-dimensional scaffolds into their drug discovery programs. Its stereoisomeric complexity presents both a challenge and an opportunity, allowing for a fine-tuned exploration of target binding sites. While the commercial availability is currently focused on the hydrochloride salt, often as a stereoisomeric mixture, the development of robust and stereoselective synthetic routes will be crucial for unlocking the full potential of each individual stereoisomer. As the demand for structurally diverse and sp³-rich compounds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the design and development of the next generation of therapeutics.

References

-

(3S,4S)-3-Methylpiperidin-4-OL hydrochloride - Appretech Scientific Limited. (n.d.). Retrieved February 25, 2026, from [Link]

-

Donohoe, T. J., et al. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. Journal of Medicinal Chemistry, 64(23), 17115–17122. [Link]

Sources

The Medium-Ring Frontier: Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry

Executive Summary

While five- and six-membered rings (e.g., pyrrolidines, piperidines) dominate small molecule drug discovery due to synthetic accessibility and favorable entropic formation, seven-membered nitrogen heterocycles—azepines, diazepines, and benzazepines —occupy a "privileged" chemical space.[1] These medium-sized rings offer a unique balance of conformational flexibility and structural constraint, allowing them to mimic peptide secondary structures (specifically

This technical guide dissects the structural rationale, synthetic access, and medicinal chemistry applications of these scaffolds, moving beyond the classical benzodiazepine anxiolytics into modern oncology and cardiovascular applications.[1]

Structural & Conformational Dynamics: The "Goldilocks" Zone

The Conformational Landscape

Unlike the rigid chair conformation of cyclohexane or the planar nature of benzene, seven-membered rings exist in a dynamic equilibrium of chair, boat, and twist-boat conformers.[1] This flexibility is not a liability but a feature; it allows the scaffold to "breath" and induce-fit into protein binding pockets.

-

Pucker & Twist: The energy barrier between conformers in azepines is often low (5–10 kcal/mol), allowing the molecule to scan the binding site landscape.

-

Peptide Mimicry: The 1,4-benzodiazepine scaffold is a classic peptidomimetic. The spatial arrangement of the

residues in a

Decision Logic for Scaffold Selection

When should a medicinal chemist deploy a 7-membered ring?

Figure 1: Decision matrix for selecting medium-ring scaffolds based on target binding site topology.

Synthetic Methodologies: Overcoming Entropic Penalties[1]

Forming a 7-membered ring is kinetically slower than forming a 5- or 6-membered ring due to the higher degree of freedom in the linear precursor (entropic penalty) and transannular strain (enthalpic penalty). Modern catalysis has largely solved this.

Table 1: Comparative Synthetic Strategies

| Methodology | Mechanism | Key Utility | Limitations |

| Ring-Closing Metathesis (RCM) | Ru-catalyzed olefin metathesis | Formation of unsaturated azepines/benzazepines from dienes. | Requires high dilution to avoid polymerization; catalyst removal. |

| Schmidt/Beckmann Rearrangement | Acid-catalyzed ring expansion | Converting cyclohexanones to caprolactams (azepan-2-ones). | Harsh conditions (strong acid); regioselectivity issues in unsymmetrical ketones. |

| Intramolecular Heck Reaction | Pd-catalyzed C-C coupling | Fusing aryl rings to form benzazepines. | Requires pre-functionalized aryl halides; expensive Pd ligands. |

| Multicomponent Reactions (MCR) | Ugi/Passerini variants | Rapid library generation of highly substituted azepines. | Often limited to specific substitution patterns (e.g., amide rich).[1] |

Medicinal Chemistry Case Studies

The Classic: 1,4-Benzodiazepines (CNS)[1]

-

Mechanism: Positive allosteric modulators of GABA-A receptors.

-

Structural Insight: The fusion of the benzene ring restricts the 7-membered ring, forcing the N1 and C4 substituents into a specific vector that engages the

subunit interface. -

Evolution: While historically used for anxiety (Valium), modern derivatives utilize the "privileged" nature of this scaffold for non-CNS targets, such as BET bromodomain inhibitors for cancer.[1]

The Modern: Benzazepines in Kinase Inhibition

-

Target: Anaplastic Lymphoma Kinase (ALK) and EGFR.[2]

-

Mechanism: Unlike flat kinase inhibitors (e.g., Gefitinib) that bind the ATP pocket in a planar fashion, the 7-membered ring introduces a "twist" that allows the inhibitor to access the hydrophobic back-pocket or accommodate gatekeeper mutations (e.g., T790M) that sterically clash with flat scaffolds.[1]

-

Key Reference: The work by Smith et al.[5] and Otta et al.[2] demonstrates that fusing a tetrahydro-benzo[d]azepine fragment to a pyrimidine core significantly improves selectivity against homologous kinases by exploiting the unique 3D shape of the azepine [1, 2].

Figure 2: SAR Logic for Pyrimido-Benzazepine Kinase Inhibitors.

Experimental Protocol: Synthesis of a 1-Benzazepine via RCM

This protocol describes a self-validating method for synthesizing a 2,3,4,5-tetrahydro-1H-1-benzazepine core using Ring-Closing Metathesis (RCM).[1] This approach is preferred for its tolerance of functional groups.

Pre-requisites & Safety

-

Reagents: N-allyl-N-(2-vinylphenyl)amine derivative (precursor), Grubbs II Catalyst, Dichloromethane (DCM - anhydrous).[1]

-

Safety: Grubbs catalyst is air-stable but sensitive in solution. Degassing is critical to prevent catalyst decomposition and competing oxidation.

Step-by-Step Methodology

-

Substrate Preparation (The "Setup"):

-

Dissolve the diene precursor (1.0 equiv) in anhydrous DCM.

-

Critical Step (Dilution): Adjust concentration to 0.005 M to 0.01 M .

-

Why? RCM competes with ADMET (Acyclic Diene Metathesis Polymerization). High dilution favors the intramolecular reaction (cyclization) over intermolecular polymerization (entropy driven).

-

-

Degassing:

-

Bubble dry Argon or Nitrogen through the solution for 15–20 minutes. Oxygen poisons the Ruthenium carbene species.

-

-

Catalyst Addition:

-

Add Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Note: If the substrate has basic amines, add 1.0 equiv of p-toluenesulfonic acid (TsOH) to protonate the amine. Free amines can coordinate to the Ru center and kill the catalyst.

-

-

Reaction & Monitoring:

-

Reflux at 40°C (DCM) or 80°C (Toluene) for 2–12 hours.

-

Self-Validation: Monitor by TLC or LC-MS. The disappearance of the terminal alkene signals (

5.0–6.0 ppm) and appearance of the internal double bond (

-

-

Work-up & Purification:

-

Quench with ethyl vinyl ether (to trap active Ru species) or DMSO.

-

Concentrate under reduced pressure.[6]

-

Purify via silica gel flash chromatography.

-

-

Yield Expectation: 75–90% for optimized substrates [3].

References

-

Smith, L., et al. (2006).[1][3] Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase.[2][3] Bioorganic & Medicinal Chemistry Letters.[3][4][7]

-

Otta, et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors.[1][7] Bioorganic & Medicinal Chemistry Letters.[3][4][7]

-

Benedetti, E., et al. (2012).[1][8] Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds.[8][9][10] Synthesis.[3][5][7][10][11][12][13]

-

Costantino, L., & Barlocco, D. (2006).[1][14] Privileged Structures as Leads in Medicinal Chemistry.[14][15][16] Current Medicinal Chemistry.[14]

Sources

- 1. Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Anticancer Chemotherapeutics based upon Azepin...: Ingenta Connect [ingentaconnect.com]

- 3. Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ifj.edu.pl [ifj.edu.pl]

- 6. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Ring Closing Metathesis [organic-chemistry.org]

- 11. ijnrd.org [ijnrd.org]

- 12. arabjchem.org [arabjchem.org]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 16. researchgate.net [researchgate.net]

The Azepane Paradox: Harnessing Conformational Flexibility in Structure-Based Drug Design

Executive Summary

The seven-membered azepane ring represents a unique challenge in medicinal chemistry: it occupies a "Goldilocks" zone of hydrophobicity and steric bulk, yet it suffers from high conformational entropy compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts. This guide dissects the thermodynamic and structural implications of the azepane core. It provides actionable strategies for controlling its "flop," minimizing entropic penalties upon protein binding, and leveraging its flexibility for induced-fit mechanisms.

The Conformational Landscape: Beyond the Chair

Unlike cyclohexane or piperidine, which reside comfortably in a rigid chair conformation, the azepane ring is a dynamic entity defined by a low barrier to pseudorotation.

The Twist-Chair Dominance

The lowest energy conformation for unsubstituted azepane is the Twist-Chair (TC) , not the true Chair.

-

Twist-Chair (TC): The global minimum. It relieves transannular interactions (Pitzer strain) that plague the true chair form in seven-membered rings.

-

Twist-Boat (TB): A local minimum, typically 2–3 kcal/mol higher in energy than the TC.

-

The Chair (C): In seven-membered rings, the "Chair" is often a transition state or a high-energy saddle point, unlike in six-membered rings.

Implication for Docking: Standard docking algorithms often penalize azepanes incorrectly if the force field forces a rigid "chair-like" geometry. You must sample the pseudorotational circuit to find the bioactive conformer.

Visualization: The Azepane Energy Surface

The following diagram illustrates the energy relationships between key conformers.

Figure 1: Simplified potential energy surface of the azepane ring. The low barrier between TC and TB allows rapid interconversion at physiological temperatures.

Thermodynamic Consequences in Drug Design

The flexibility of azepane introduces a thermodynamic penalty that must be accounted for during lead optimization.

The Entropy Tax ( )

When a flexible azepane ligand binds to a rigid protein pocket, it must freeze out its multiple solution-state conformers into a single bioactive shape.

-

The Penalty: This loss of degrees of freedom results in a highly negative

(unfavorable entropy). -

The Cost: To maintain high affinity (

), the enthalpic gain (

The Hydrophobic Enclosure Effect

Despite the entropy tax, azepanes are valuable because they fill hydrophobic pockets better than smaller rings. The seven-membered ring has a larger surface area, allowing for superior displacement of "unhappy" (high-energy) water molecules from lipophilic pockets. This water displacement yields a favorable gain in solvent entropy (

Strategic Rigidification: Taming the Ring

To improve potency, one must reduce the conformational ensemble of the unbound ligand so it resembles the bound state before binding.

A. The "Magic Methyl" & Substitution Effects

Placing substituents on the azepane ring is the most effective way to bias the conformational equilibrium.

-

Gem-dimethyl effect: Placing two methyl groups on a carbon (geminal) restricts rotation and forces the ring into specific puckers.

-

Stereoelectronic gating: A single methyl group at C4 or C5 can lock the ring into a specific Twist-Chair enantiomer.

B. Fluorine Scan (The Gauche Effect)

Introducing fluorine creates a dipole. Due to the gauche effect (preference for C-F and C-N bonds to be gauche rather than anti), a single fluorine atom can stabilize one conformer over others, effectively rigidifying the ring without adding significant steric bulk.

C. Transannular Bridging

Creating a bicycle (e.g., 8-azabicyclo[3.2.1]octane) completely removes the flop. This is a high-risk, high-reward strategy: if the rigid shape matches the pocket, affinity skyrockets (entropy penalty vanishes). If it mismatches, activity is lost completely.

Case Study: Relacatib (Cathepsin K Inhibitor)

The development of Relacatib (SB-462795) by GSK provides a textbook example of azepane optimization.

-

The Challenge: Early Cathepsin K inhibitors used rigid rings but lacked selectivity.

-

The Solution: The team utilized an azepan-3-one core.

-

The Optimization:

-

Unsubstituted Azepane: Moderate potency, high metabolic clearance.

-

Methyl Scan: They systematically methylated the ring positions (C4, C5, C6, C7).

-

The Breakthrough: The 4S-7-cis-methylazepanone analog (Relacatib) showed a

nM. -

Mechanism: The methyl group at the 7-position did not just fill space; it restricted the ring conformation to minimize the entropic penalty upon binding and blocked a metabolic soft spot, improving PK (Clearance = 19.5 mL/min/kg vs 49.2 for the parent).

-

Experimental & Computational Protocols

Protocol A: Computational Conformational Scanning

Objective: Identify the global minimum and bioactive conformer candidates.

-

Initial Sampling (MMFF94):

-

Generate 500+ conformers using Monte Carlo or Low-mode sampling.

-

Force Field: MMFF94 or OPLS4 (handles amines well).

-

Why: Azepane energy wells are shallow; extensive sampling is required to find the Twist-Chair.

-

-

DFT Refinement (B3LYP):

-

Take all conformers within 5 kcal/mol of the minimum.

-

Optimize geometry: DFT B3LYP/6-31G(d,p) in implicit solvent (water/PCM).

-

Calculate vibrational frequencies to ensure no imaginary frequencies (verify true minima).

-

-

Boltzmann Weighting:

-

Calculate the population of each conformer at 298 K.

-

Validation: Compare calculated NMR shielding tensors with experimental

H-NMR coupling constants (

-

Protocol B: Synthesis via Ring-Closing Metathesis (RCM)

Objective: Efficient access to functionalized azepanes (unsaturated azepines).

-

Precursor Assembly: Synthesize a linear diene amine (e.g., N-allyl-N-(4-pentenyl)amine derivatives).

-

RCM Reaction:

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (degassed).

-

Concentration: High Dilution (0.001 M to 0.005 M) .

-

Critical Step: The high dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular polymerization (oligomers).

-

-

Hydrogenation:

-

H

(1 atm), Pd/C (10%), MeOH. -

Reduces the azepine double bond to the saturated azepane.

-

Workflow Visualization

Figure 2: Iterative workflow for optimizing azepane-based drug candidates.

References

-

Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

-

Yamashita, D. S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. Link

-

Mykura, R., et al. (2023).[2] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Link

-

BenchChem. (2025).[3] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

-

Nortcliffe, A., & Moody, C. J. (2015).[4][5] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Link

-

Chang, C. A., et al. (2016).[6] Molecular flexibility shown to help pharmaceutical drugs bind to their targets.[6][7] PLOS Computational Biology / EurekAlert. Link

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. idus.us.es [idus.us.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular flexibility shown to help pharmaceutical drugs bind to their targets | EurekAlert! [eurekalert.org]

- 7. jopir.in [jopir.in]

Methodological & Application

Application Note: Precision Synthesis of 3-Methylazepan-4-ol

Abstract & Strategic Overview

The 3-methylazepan-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the development of JAK inhibitors, GPCR ligands, and conformational constraints for peptidomimetics.[1] While the seven-membered azepane ring offers unique topological space compared to piperidines, its inherent conformational flexibility presents synthetic challenges regarding regiocontrol and diastereoselectivity.

This application note details a robust, scalable protocol for the synthesis of this compound starting from N-Boc-azepan-4-one.[1][2] We prioritize regiochemical fidelity (avoiding gem-dimethylation) and stereochemical control (cis/trans ratio management) during the reduction phase.

Core Synthetic Challenges

-

Mono-alkylation Control: The

-protons of azepan-4-one are enolizable.[1][2] Over-alkylation at C3 or C5 is a common failure mode. -

Conformational Mobility: Unlike rigid cyclohexanones, the azepane ring flips between chair and twist-boat conformers, complicating stereoselective reduction.

Retrosynthetic Logic & Pathway

The synthesis relies on the thermodynamic generation of the enolate followed by kinetic trapping, and subsequent diastereoselective reduction.

Figure 1: Retrosynthetic disconnection showing the critical C-C bond formation and reduction steps.[1]

Protocol Phase I: Regioselective -Methylation[1][2]

Objective: Install a single methyl group at the C3 position while suppressing gem-dimethylation and C3,C5-dialkylation.

Materials & Reagents[3][4][5][6][7][8][9]

-

Substrate: N-Boc-azepan-4-one (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)[1]

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Additive: DMPU (10% v/v) - Optional, improves enolate reactivity if conversion is sluggish.[1][2]

Experimental Procedure

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Enolate Formation:

-

Charge the flask with Anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Add LDA (1.1 equiv) dropwise via syringe.[1]

-

Dissolve N-Boc-azepan-4-one in a minimal amount of THF and add dropwise to the LDA solution over 15 minutes.

-

Critical Step: Stir at -78 °C for 45 minutes to ensure complete deprotonation and formation of the kinetic enolate.

-

-

Alkylation:

-

Add Methyl Iodide (1.05 equiv) dropwise. Do not add in excess , as this promotes polyalkylation.

-

Allow the reaction to stir at -78 °C for 2 hours.

-

Slowly warm to -20 °C over 1 hour. Note: Do not warm to RT immediately; thermal energy can encourage proton transfer and scrambling.[1]

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl while still cold.

-

Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).[1] The mono-methylated product is typically less polar than the alcohol but close to the starting material.

-

Self-Validating Checkpoint:

-

TLC: Monitor disappearance of SM (Rf ~0.5 in 4:1 Hex/EtOAc).

-

GC-MS/NMR: Check for M+14 (product) vs M+28 (dimethyl impurity). The

H NMR should show a doublet at

Protocol Phase II: Diastereoselective Reduction

Objective: Reduce the C4 ketone to the alcohol. The choice of reagent dictates the cis/trans ratio (relative stereochemistry of the Me and OH groups).

Reagent Selection Guide

| Reagent | Mechanism | Major Product | Predicted Selectivity (dr) |

| NaBH₄ | Small hydride, thermodynamic control | Trans (Anti) | ~3:1 |

| L-Selectride | Bulky hydride, steric approach control | Cis (Syn) | >10:1 |

| LiAlH₄ | Aggressive reduction | Mixed | ~1:1 |

Procedure A: Sodium Borohydride (Thermodynamic Route)

Best for general screening or if both isomers are needed.[1]

-

Dissolve 3-methylazepan-4-one (1.0 equiv) in MeOH (0.1 M) at 0 °C.

-

Add NaBH₄ (1.5 equiv) portion-wise (gas evolution occurs).

-

Stir at 0 °C for 30 min, then warm to RT for 1 hour.

-

Quench with acetone (to consume excess hydride) followed by sat. NaHCO₃.

-

Concentrate to remove MeOH, extract aqueous residue with DCM.

Procedure B: L-Selectride (Kinetic Route)

Best for accessing the cis-isomer (OH and Me on the same face).[1][2]

-

Dissolve substrate in anhydrous THF at -78 °C .

-

Stir for 2 hours at -78 °C.

-

Oxidative Workup: Carefully add MeOH, then 10% NaOH, followed by 30% H₂O₂ (dropwise, exothermic). This ensures boron removal.

Analytical & Structural Validation

Workflow Visualization

The following diagram illustrates the decision matrix for purification and analysis.

Figure 2: Purification workflow based on coupling constant analysis.

Key Characterization Data[2][4][10][11][12][13]

-

H NMR Diagnostic Signals:

-

C4-Carbinol Proton:

-

Mass Spectrometry: ESI+

calc for C

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Polyalkylation | Excess MeI or high temp during alkylation.[1][2] | Strictly use 1.05 eq MeI. Ensure -78 °C during addition. |

| Low Yield (Step 1) | Enolate quenching by moisture or incomplete deprotonation. | Dry THF over sieves. Increase deprotonation time to 1h. |

| Poor Separation | Diastereomers have similar Rf. | Switch solvent system to Toluene/Acetone or use preparative HPLC. |

| Boc Cleavage | Acidic workup or Lewis acidic byproducts. | Ensure basic/neutral workup. Avoid strong mineral acids. |

References

-

Conformational Analysis of Azepanes

-

Gomes, P. et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2012. Link

-

-

General Ketone Alkylation Protocols

-

Stereoselective Reduction Strategies

-

Azepane Synthesis Context

-

BenchChem Application Note. "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." Link

-

Sources

Application Note: Reductive Amination Strategies for Azepane Functionalization

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged yet neglected" structural motif in medicinal chemistry. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate FDA-approved pharmacophores, azepanes offer unique vector orientations and conformational flexibility that can access novel biological space. However, the functionalization of azepanes via reductive amination presents specific kinetic challenges due to the medium-ring effect —specifically, the entropic and enthalpic barriers associated with the puckered, flexible seven-membered conformation.

This guide provides a rational, fragment-based approach to azepane functionalization. We detail two primary protocols: a Standard Kinetic Control Method using Sodium Triacetoxyborohydride (STAB) for reactive substrates, and a Lewis-Acid Mediated Method utilizing Titanium(IV) isopropoxide for sterically hindered or electron-deficient systems.

Mechanistic Insight & Strategic Selection

The Azepane Conformation Challenge

Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twisted-chair and twisted-boat conformations. This flexibility creates transient steric shielding around the nitrogen lone pair. Furthermore, when using azepan-4-one or azepan-3-one as the electrophile, transannular interactions can destabilize the tetrahedral intermediate (hemiaminal) required for imine formation.

Reaction Pathway Visualization

The success of reductive amination hinges on the formation of the iminium ion . In azepane systems, the equilibrium between the hemiaminal and the iminium ion is often the rate-determining step.

Figure 1: Mechanistic pathway highlighting the critical iminium ion intermediate. In azepane functionalization, dehydration to the iminium ion is often sluggish due to ring conformational strain.

Reagent Selection Matrix

Do not default to Sodium Cyanoborohydride (

| Variable | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)4 + NaBH4 |

| Primary Use | Aldehydes, unhindered ketones. | Hindered ketones, unreactive amines (e.g., azepane hydrochlorides). |

| Mechanism | Kinetic control; reduces iminium selectively. | Lewis-acid activation; forces imine formation via water scavenging. |

| Solvent | DCE (preferred), THF.[1][2] | Neat, or THF/EtOH. |

| Additives | Acetic Acid (AcOH) often required. | None (Ti acts as Lewis Acid). |

| Throughput | High (One-pot).[3] | Medium (Two-step, one-pot). |

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Application: Direct N-alkylation of azepane with aldehydes or cyclic ketones (e.g., cyclohexanone). Reference: Based on the foundational work by Abdel-Magid et al. [1].

Reagents:

-

Substrate: Azepane derivative (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)

Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Azepane (1.0 mmol) in DCE (5 mL).

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

-

Mixing: Stir at room temperature for 15–30 minutes to allow hemiaminal equilibrium establishment.

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen.

-

Quench: Quench by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

Validation Criteria:

-

TLC: Disappearance of the carbonyl spot (visualized with 2,4-DNP stain).

-

1H NMR: Diagnostic shift of the

-protons next to the nitrogen (typically shifting from

Protocol B: The "Titanium-Mediated" Method

Application: Functionalizing azepanes with sterically hindered ketones (e.g., acetophenones) or electron-deficient systems where imine formation is unfavorable. Reference: Adapted from Mattson et al. [2] and Bhattacharyya [3].

Reagents:

-

Substrate: Azepane derivative (1.0 equiv)

-

Carbonyl: Hindered Ketone (1.0 – 1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.2 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol (EtOH) or Neat.[3]

Procedure:

-

Complexation: In a dry vial under Argon, combine the Azepane (1.0 mmol) and the Ketone (1.0 mmol).

-

Lewis Acid Addition: Add

(2.0 mmol, ~0.6 mL) neat.-

Note: The mixture may become viscous. If stirring is difficult, add minimal absolute EtOH (1-2 mL).

-

-

Imine Formation: Stir at ambient temperature for 6–12 hours.

-

Why?

acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species.

-

-

Reduction: Dilute the mixture with absolute EtOH (5 mL) if run neat. Cool to 0°C. Add

(1.5 mmol, 57 mg) carefully.-

Safety: Exothermic reaction.

-

-

Workup (Critical): Stir for 2 hours at room temperature. Quench by adding

aqueous-

Filtration: A heavy white precipitate (

) will form. Filter through a Celite pad. Wash the pad with EtOAc.

-

-

Purification: The filtrate is concentrated and subjected to standard extraction/column chromatography.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal experimental path for your specific azepane substrate.

Figure 2: Strategic decision tree for selecting the appropriate reductive amination protocol.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (TLC shows SM) | Iminium ion not forming due to steric bulk. | Switch to Protocol B (Titanium). The Lewis acid forces dehydration. |

| Low Yield (Aldehyde) | Aldehyde reduction (to alcohol) competing with amination. | Ensure AcOH is present. Do not premix STAB with aldehyde; add STAB after amine-aldehyde mixing. |

| Emulsion during Workup | Titanium salts forming gels (Protocol B). | Use 2M NaOH or NH4OH during quench to solubilize Ti species, or filter rigorously through Celite. |

| Over-alkylation | Primary amine starting material reacting twice. | Use STAB (Protocol A) strictly. Avoid NaCNBH3. Use a slight excess of the amine, not the carbonyl. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][12]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[12] The Journal of Organic Chemistry, 55(8), 2552–2554.[12]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[3][13][14] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[13] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[3][13][14] Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. designer-drug.com [designer-drug.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 14. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Application Note: Protecting Group Strategies for Azepane Nitrogen (Boc, Cbz, Bn)

Executive Summary & Strategic Analysis

The azepane (hexamethyleneimine) scaffold presents unique challenges compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). As a 7-membered saturated heterocycle, azepane possesses higher conformational entropy and lipophilicity. Its nitrogen center is highly nucleophilic (

This guide provides optimized protocols for the three most critical carbamate/benzyl protecting groups: Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Bn (benzyl).

Comparative Strategy Table

| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Bn (Benzyl) |

| Primary Utility | Early-stage protection; stable to base/nucleophiles. | Late-stage protection; orthogonal to Boc/Esters. | Permanent protection or basicity modulation. |

| Installation | Cbz-Cl (Requires pH control).[1] | Bn-Br (Risk of quaternary salt). | |

| Lability | Acid (TFA, HCl). | Hydrogenolysis ( | Hydrogenolysis (Difficult) or ACE-Cl. |

| Azepane Specifics | Product is often a viscous oil. NMR Rotamers are prominent. | Good crystallinity potential.[1] | Lowers N-basicity less than carbamates. |

| Cost | Low | Medium | Low |

Decision Framework (Visualized)

The following decision tree aids in selecting the optimal protecting group based on downstream chemistry requirements.

Figure 1: Strategic decision tree for selecting azepane nitrogen protection based on reaction compatibility.

Application Note: Boc Protection of Azepane

Scientific Rationale

The reaction of azepane with di-tert-butyl dicarbonate (

Protocol: Standard -Boc Installation

Reagents: Azepane (1.0 equiv),

-

Setup: Dissolve azepane in DCM at

. Add -

Addition: Add

(dissolved in minimal DCM) dropwise over 15 minutes.-

Note: Gas evolution (

) is minimal here compared to aqueous carbonate methods, but pressure release is required.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin for free amine; PMA for product).

-

Workup: Wash with 0.5 M HCl (to remove unreacted amine/Et3N), then Sat.

, then Brine. -

Purification: Dry over

and concentrate.-

Expert Tip:

-Boc-azepane is typically a colorless, viscous oil. If crystallization is required for storage, cool to

-

QC Check: The Rotamer Issue

In

-

Validation: Run the NMR at

. The peaks should coalesce into sharp multiplets, confirming purity [1].

Application Note: Cbz Protection (Schotten-Baumann)

Scientific Rationale

Benzyl chloroformate (Cbz-Cl) is highly electrophilic and moisture sensitive. For azepane, using organic bases (

Protocol: Biphasic Cbz Installation

Reagents: Azepane (1.0 equiv), Cbz-Cl (1.2 equiv),

-

Setup: Dissolve

in water. Add azepane and THF. Cool to -

Addition: Add Cbz-Cl dropwise vigorously (control exotherm).

-

Critical: Maintain temperature

to prevent hydrolysis of Cbz-Cl.

-

-

Reaction: Stir vigorously at

for 1 hour, then RT for 2 hours. -

Workup: Separate layers. Extract aqueous layer with EtOAc. Combine organics.

-

Wash: Wash with 1M HCl (removes free azepane), then Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-Cbz-azepane is often a low-melting solid or oil.

Application Note: Benzyl (Bn) & The Deprotection Challenge[2][3]

Scientific Rationale

The benzyl group renders the nitrogen tertiary but retains its basicity. The major challenge with azepane is deprotection . The 7-membered ring is flexible and "greasy," often adsorbing strongly to the Pd/C surface. Furthermore, the free secondary amine product is a catalyst poison, slowing the reaction significantly compared to pyrrolidines.

Protocol: Acid-Assisted Hydrogenolysis (Deprotection)

Reagents:

-

Setup: Purge reaction vessel with Nitrogen.

-

Catalyst Loading: Add Pd/C carefully (wet with solvent to prevent ignition).

-

Substrate: Add solution of

-Bn-azepane in MeOH containing Acetic Acid. -

Hydrogenation: Cycle

balloon (1 atm) or use a Parr shaker (40 psi) for 12-24 hours. -

Filtration: Filter through Celite® pad. Wash with MeOH.

-

Isolation: Concentrate. The product will be the acetate salt. To free-base, dissolve in DCM and wash with

.

Diagram: Mechanism of Acid-Assisted Hydrogenolysis

Figure 2: Mechanism of Pd-catalyzed debenzylation showing how acid additives prevent catalyst poisoning.

References

-

Rotameric behavior of N-Boc-azepane: Wong, A., et al. "Conformational Analysis of N-Boc-Azacycloalkanes." Journal of Organic Chemistry, 2005.

-

Acid-assisted Hydrogenolysis: Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenolysis of N-Benzyl Protective Groups." Organic Letters, 2006.[7]

-

General Protocols (Grounding): Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Note: Precision Synthesis of Chiral 3-Methylazepan-4-ol Intermediates

This Application Note and Protocol guide details the preparation of chiral 3-methylazepan-4-ol intermediates, a structural motif critical in the development of protein kinase inhibitors (e.g., Balanol analogues) and GPCR ligands.

Introduction & Strategic Analysis

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, notably serving as the core hexahydroazepine fragment in protein kinase C (PKC) inhibitors like (-)-Balanol and various GPCR antagonists. The steric bulk of the C3-methyl group combined with the polar C4-hydroxyl functionality creates a defined vector for hydrogen bonding and hydrophobic interactions within enzyme active sites.

Synthesizing this seven-membered ring with high stereochemical purity is challenging due to:

-

Entropic Factors: Formation of seven-membered rings is kinetically slower than five- or six-membered analogs.

-

Stereocontrol: Establishing the specific cis or trans relationship between the C3-methyl and C4-hydroxyl groups requires rigorous control, often difficult in ring-expansion methodologies.

This guide presents two distinct, high-integrity protocols:

-

Protocol A (The "Gold Standard"): A de novo stereoselective synthesis using Ring-Closing Metathesis (RCM) followed by asymmetric hydroboration. This route offers the highest stereochemical flexibility.

-

Protocol B (Scalable Alternative): A Regioselective Beckmann Rearrangement starting from substituted cyclohexanones, suitable for gram-scale preparation where racemic resolution is acceptable.

Protocol A: De Novo Stereoselective Synthesis via RCM

This protocol utilizes the Grubbs II catalyst to close the seven-membered ring, followed by Brown’s asymmetric hydroboration to install the chiral centers.

Phase 1: Precursor Assembly

Objective: Synthesize tert-butyl (2-methylallyl)(pent-4-en-1-yl)carbamate.

-

Reagents: 4-penten-1-amine (1.0 eq), 3-chloro-2-methylprop-1-ene (methallyl chloride, 1.1 eq), K₂CO₃ (2.0 eq), MeCN, Boc₂O (1.2 eq).

-

Step-by-Step:

-

Dissolve 4-penten-1-amine in acetonitrile (0.5 M).

-

Add K₂CO₃ and methallyl chloride. Heat to 60°C for 12 hours.

-

Cool to RT. Add Boc₂O and stir for 4 hours to protect the secondary amine.

-

Workup: Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc 9:1).

-

Yield Target: >85% colorless oil.

-

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Formation of the 3-methyl-2,3,4,7-tetrahydro-1H-azepine core.

-

Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM, anhydrous, degassed).

-

Step-by-Step:

-

Dilution is Critical: Dissolve the diene precursor in degassed DCM to a concentration of 5 mM (high dilution prevents oligomerization).

-

Add Grubbs II catalyst in one portion under Ar/N₂ atmosphere.

-

Reflux (40°C) for 4–8 hours. Monitor by TLC for disappearance of the diene.

-

Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium.

-

Purification: Filter through a pad of silica/Celite. Concentrate.

-

Product: N-Boc-3-methyl-2,3,4,7-tetrahydroazepine (trisubstituted alkene).

-

Phase 3: Asymmetric Hydroboration-Oxidation

Objective: Stereoselective installation of the C4-hydroxyl group.

-

Reagents: (+)-Ipc₂BH (Diisopinocampheylborane) or BH₃·THF (for racemic), NaOH, H₂O₂.

-

Mechanism: The bulky methyl group at C3 directs the boron atom to the less hindered C4 position. The chiral borane reagent controls the facial selectivity.

-

Step-by-Step:

-

Cool a solution of the azepine alkene in THF to -25°C.

-

Add (+)-Ipc₂BH (1.2 eq) slowly. Stir at -25°C for 4 hours, then warm to 0°C.

-

Oxidation: Carefully add 3M NaOH followed by 30% H₂O₂ dropwise (Exothermic!).

-

Stir at RT for 2 hours.

-

Workup: Extract with Et₂O. Wash with brine.[1]

-

Purification: Silica gel chromatography.[1]

-

Result: Chiral N-Boc-3-methylazepan-4-ol.

-

Visual Workflow (Protocol A)

Caption: Figure 1. Stereoselective synthesis of this compound via Ring-Closing Metathesis and Hydroboration.

Protocol B: Regioselective Ring Expansion (Beckmann)

This route is preferred for larger batches where chiral HPLC resolution is feasible or if the racemic trans-isomer is required.

Phase 1: Cyclohexanone Functionalization

-

Starting Material: 3-Methyl-1,4-cyclohexanedione monoethylene ketal.

-

Reduction: Reduce the ketone using NaBH₄ (gives mix) or L-Selectride (stereoselective) to the alcohol.

-

Protection: Protect the resulting alcohol as a TBS ether.

-

Deprotection: Remove the ketal (acidic hydrolysis) to reveal the ketone.

-

Intermediate: 4-(TBS-oxy)-3-methylcyclohexanone.

-

Phase 2: Beckmann Rearrangement

-

Oxime Formation: React ketone with NH₂OH·HCl / NaOAc in EtOH.

-

Note: Two oxime isomers (E/Z) will form. Separation via column chromatography allows for regiocontrol in the next step.

-

-

Rearrangement: Treat the separated oxime with TsCl/NaOH or Cyanuric Chloride.

-

Rule: The group anti to the hydroxyl of the oxime migrates.

-

Target: Migration of the C2-carbon (methylene) inserts the Nitrogen to form the 7-membered lactam.

-

-

Reduction: Reduce the lactam with LiAlH₄ in THF to yield the azepane amine.

Analytical Data & Quality Control

Quantitative Data Summary (Expected)

| Parameter | Protocol A (RCM) | Protocol B (Expansion) |

| Overall Yield | 45-55% | 30-40% |

| Stereocontrol (dr) | >20:1 (with Ipc₂BH) | Variable (requires separation) |

| Scale Suitability | mg to gram scale | Multi-gram to kg |

| Key Impurity | Dimer (if dilution low) | Regioisomeric lactam |

Characterization (this compound):

-

¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the C3-methyl doublet at

0.9–1.1 ppm and the C4-carbinol proton multiplet at -

Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/iPrOH/DEA (90:10:0.1).

Troubleshooting & Critical Parameters

-

RCM Stalling: If the RCM reaction stalls, add a second portion of catalyst (1 mol%) and ensure the DCM is rigorously degassed (oxygen poisons the ruthenium carbene).

-

Hydroboration Regioselectivity: The methyl group at C3 is the directing group. If significant C3-OH (wrong regioisomer) is observed, switch to a bulkier borane reagent (e.g., 9-BBN) to enhance steric discrimination, although Ipc₂BH is best for enantioselectivity.

-

Lactam Reduction (Protocol B): Ensure complete quenching of LiAlH₄ (Fieser workup) to prevent aluminum emulsions from trapping the polar amino-alcohol product.

References

-

Balanol Synthesis Review: Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis, 2022.

-

RCM Methodology: Ring-closing metathesis (RCM) approach to the synthesis of trihydroxyazepane.[2] Organic & Biomolecular Chemistry, 2011.

-

Ring Expansion: Reagent-controlled regiodivergent ring expansions of steroids. Nature Communications, 2018.

-

Asymmetric Hydroboration: Stereoselective Synthesis of Chiral Molecules. Encyclopedia MDPI, 2021.

-

General Azepane Synthesis: Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society, 2012.

Sources

Mitsunobu reaction conditions for azepan-4-ol inversion

Application Note: High-Efficiency Stereoinversion of N-Protected Azepan-4-ol via Mitsunobu Reaction

Executive Summary

The stereochemical inversion of azepan-4-ol (hexahydroazepin-4-ol) is a critical transformation in the synthesis of protein kinase inhibitors (e.g., Balanol analogues) and other bioactive azepanes. Unlike 5- or 6-membered rings, the 7-membered azepane ring introduces unique conformational flexibility and transannular strain, making standard SN2 substitutions prone to elimination side reactions or sluggish kinetics.

This protocol details a robust Mitsunobu inversion strategy utilizing 4-nitrobenzoic acid (PNBA) as the nucleophile. The use of PNBA, combined with a specific addition sequence, maximizes the yield of the inverted ester while suppressing elimination. Subsequent mild hydrolysis yields the enantiomerically pure inverted alcohol.

Strategic Analysis & Experimental Logic

Substrate Requirements: The "N-Protecting" Rule

The azepane nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) .

-

Reasoning: The Mitsunobu reaction relies on the formation of a phosphonium intermediate.[1][2] A free or alkylated amine is sufficiently nucleophilic to attack the phosphonium species or the azodicarboxylate, leading to complex mixtures (e.g., formation of hydrazides) rather than the desired alcohol activation.

-

Recommendation: Use N-Boc-azepan-4-ol or N-Cbz-azepan-4-ol.

Nucleophile Selection: The pKa Advantage

For secondary alcohols in medium-sized rings, steric hindrance can retard the rate of betaine protonation.

-

Standard: Benzoic acid (pKa ~4.2).

-

Optimized: 4-Nitrobenzoic acid (PNBA) (pKa ~3.4).

-

Causality: The lower pKa of PNBA ensures rapid and complete protonation of the zwitterionic betaine intermediate (PPh3-DEAD adduct). This shifts the equilibrium toward the active alkoxyphosphonium species, which is essential for the SN2 displacement to compete effectively against elimination pathways. Furthermore, p-nitrobenzoate esters are often crystalline, facilitating purification from triphenylphosphine oxide (TPPO).

Reagent Choice: DIAD vs. DEAD

-

DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD.

-

Reasoning: DIAD is thermally more stable and less shock-sensitive than DEAD. It offers identical reactivity profiles for this substrate but with an improved safety margin for scale-up.

Visualization: Reaction Workflow & Mechanism

Figure 1: Strategic workflow for the stereoinversion of azepan-4-ol. The critical control point is the SN2 inversion step where temperature control prevents elimination.

Detailed Experimental Protocol

Phase 1: Mitsunobu Inversion (Formation of Ester)[3]

Materials:

-

Substrate: N-Boc-azepan-4-ol (1.0 equiv)

-

Triphenylphosphine (PPh3): 1.5 equiv (Recrystallized if old)

-

4-Nitrobenzoic acid (PNBA): 1.5 equiv

-

Diisopropyl azodicarboxylate (DIAD): 1.5 equiv

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.

-

Dissolution: Charge the flask with N-Boc-azepan-4-ol (1.0 eq), PPh3 (1.5 eq), and 4-nitrobenzoic acid (1.5 eq). Dissolve in anhydrous THF.

-

Note: The solution may be heterogeneous initially; this is normal.

-

-